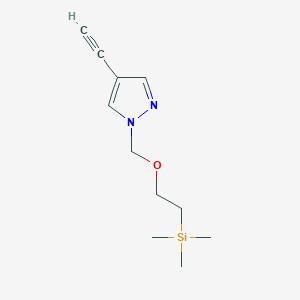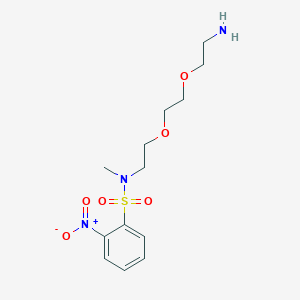
3-Fluoro-4-(1-hydroxyethyl)-benzoic acid methyl ester
描述
Boronic acids and their esters are commonly used in organic synthesis . They are generally stable and easy to handle, making them important to organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, the structure of a novel guanidine derivative was confirmed by IR, 1H-, 13C-NMR spectroscopic data, as well as mass spectrometry, and elementary analysis .Chemical Reactions Analysis
Boronic acids and their esters can undergo various reactions. For example, they can undergo functionalizing deboronation . Protodeboronation of alkyl boronic esters is also possible .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, phenylboronic acid is a white powder, soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .科学研究应用
Drug Design and Delivery
Boronic acids and their esters, including “3-Fluoro-4-(1-hydroxyethyl)-benzoic acid methyl ester”, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Neutron Capture Therapy
Neutron capture therapy is a type of radiation therapy used to treat cancer. In this therapy, a boron-carrier drug is administered to the patient, which selectively accumulates in the tumor cells. The tumor is then irradiated with neutrons, which are captured by the boron atoms, leading to the emission of high-energy alpha particles that kill the cancer cells .
Hydrolysis Studies
Boronic esters, including “3-Fluoro-4-(1-hydroxyethyl)-benzoic acid methyl ester”, are only marginally stable in water . Therefore, they can be used in studies to understand the kinetics of hydrolysis, especially at physiological pH . This knowledge is crucial when considering these compounds for pharmacological purposes .
Protodeboronation
Protodeboronation is a process where a boron atom is replaced by a hydrogen atom. This process is not well developed for boronic esters . Therefore, “3-Fluoro-4-(1-hydroxyethyl)-benzoic acid methyl ester” could be used in research to develop new methods for the protodeboronation of boronic esters .
Anti-Markovnikov Hydromethylation
Paired with a Matteson–CH2–homologation, protodeboronation allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This could be another potential application of “3-Fluoro-4-(1-hydroxyethyl)-benzoic acid methyl ester” in research .
Synthesis of Complex Molecules
The protodeboronation of boronic esters has been used in the formal total synthesis of complex molecules such as δ-®-coniceine and indolizidine 209B . Therefore, “3-Fluoro-4-(1-hydroxyethyl)-benzoic acid methyl ester” could potentially be used in the synthesis of other complex molecules .
作用机制
The mechanism of action of a compound depends on its structure and the context in which it is used. For example, a third mechanism for nucleophilic substitution has been proposed, characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .
安全和危害
Safety and hazards associated with a compound depend on its structure and properties. For example, phenylboronic acid has a hazard statement of H302 and precautionary statements including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
未来方向
属性
IUPAC Name |
methyl 3-fluoro-4-(1-hydroxyethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZZRNVDOCSWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(=O)OC)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265732 | |
| Record name | Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1134776-52-5 | |
| Record name | Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134776-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472647.png)

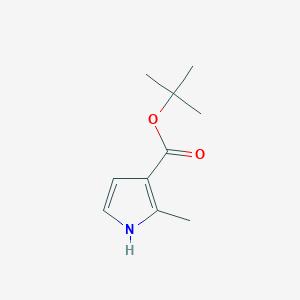


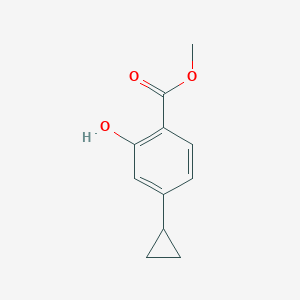

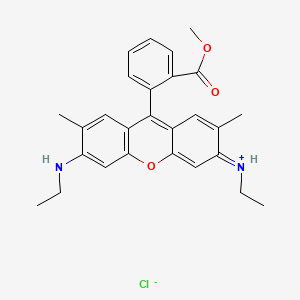
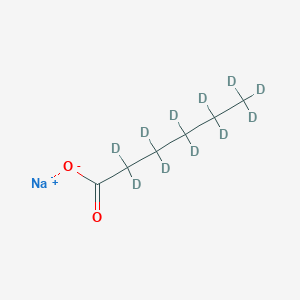
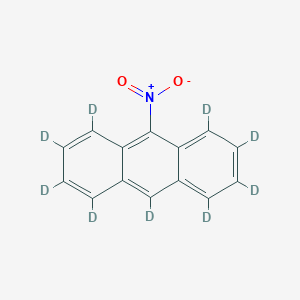

![[1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1472666.png)
